molecular formula C14H8N2S3 B11950916 2-Benzothiazolyl sulfide CAS No. 4074-77-5

2-Benzothiazolyl sulfide

Cat. No.: B11950916
CAS No.: 4074-77-5
M. Wt: 300.4 g/mol
InChI Key: WHCIAGVVOCLXFV-UHFFFAOYSA-N
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Description

2-Benzothiazolyl sulfide is a sulfur-containing heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is known for its significant biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzothiazolyl sulfide can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. Another method includes the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods: Industrial production of this compound often involves the use of base-promoted intramolecular C–S bond coupling cyclization in solvents like dioxane. This method is efficient, economical, and convenient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Benzothiazolyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiazoles, which have significant biological and industrial applications .

Scientific Research Applications

2-Benzothiazolyl sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzothiazolyl sulfide involves its interaction with various molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can lead to various biological effects, such as anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Benzothiazolyl sulfide is unique due to its specific sulfur-containing structure, which imparts distinct biological activities. For instance, while 2-Mercaptobenzothiazole is primarily used as a vulcanization accelerator, this compound has broader applications in medicinal chemistry and industrial processes .

Properties

CAS No.

4074-77-5

Molecular Formula

C14H8N2S3

Molecular Weight

300.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C14H8N2S3/c1-3-7-11-9(5-1)15-13(17-11)19-14-16-10-6-2-4-8-12(10)18-14/h1-8H

InChI Key

WHCIAGVVOCLXFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=NC4=CC=CC=C4S3

Origin of Product

United States

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